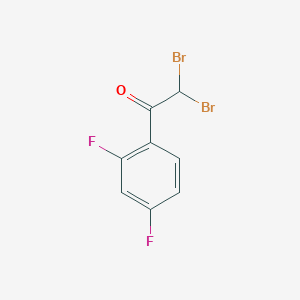

2,2-Dibromo-2',4'-difluoro-acetophenone

Description

The strategic modification of the acetophenone (B1666503) scaffold allows for the fine-tuning of electronic and steric properties, which in turn dictates the reactivity and ultimate application of the derivative. Researchers leverage these modifications to construct novel molecular architectures with desired functionalities. The introduction of various substituent groups on the phenyl ring or the α-carbon of the acetyl group opens up a plethora of synthetic possibilities, enabling the creation of pharmaceuticals, agrochemicals, and specialized polymers.

Among the myriad of substituted acetophenones, halogenated variants hold a position of particular importance. The incorporation of halogen atoms, such as fluorine, chlorine, or bromine, into the acetophenone structure dramatically influences its chemical behavior. Halogenation of the aromatic ring can alter the molecule's electronic properties and its interactions in biological systems. nih.govresearchgate.net

Of significant interest to synthetic chemists are α-haloacetophenones, where one or more halogen atoms are attached to the carbon atom adjacent to the carbonyl group. taylorandfrancis.com These compounds are highly valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon, which is activated towards nucleophilic substitution by the adjacent carbonyl group and the halogen's ability to act as a leaving group. nih.gov This dual reactivity makes α-haloacetophenones powerful precursors for the synthesis of a wide variety of heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen, which are prevalent motifs in pharmacologically active molecules. nih.gov

The specific compound, 2,2-Dibromo-2',4'-difluoro-acetophenone, emerges as a molecule of considerable synthetic potential, warranting detailed investigation. The rationale for its study is multifaceted, stemming from the unique combination of its structural features.

Firstly, the presence of two bromine atoms on the α-carbon (a gem-dibromo configuration) renders this position exceptionally electrophilic. This structural feature makes the compound a prime candidate for a range of transformations. For instance, α,α-dihaloketones are known to be key building blocks for developing novel synthetic strategies and have been utilized as intermediates in the total synthesis of complex molecules. researchgate.net They can react with various nucleophiles to generate diverse molecular scaffolds. The reduction of α,α-dihalo ketones can lead to the formation of intermediates that participate in cycloaddition reactions, enabling the construction of seven-membered rings (cycloheptenones) and five-membered rings (cyclopentanones). wikipedia.org

Secondly, the 2',4'-difluoro substitution pattern on the phenyl ring is a well-established feature in medicinal chemistry. The inclusion of fluorine atoms in drug candidates can significantly enhance their pharmacokinetic and physicochemical properties. nih.govresearchgate.net Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets. chemxyne.comresearchgate.net Many successful antifungal agents, such as fluconazole (B54011) and voriconazole, are built from fluorinated precursors, highlighting the importance of this structural motif. ossila.compharmaffiliates.comchemicalbook.comsigmaaldrich.com The conformational properties of 2'-fluoro-substituted acetophenones have also been shown to be influenced by the fluorine atom, which can be utilized in rational drug design. nih.gov

Therefore, the investigation of this compound is driven by its potential to serve as a versatile and powerful building block. The convergence of a highly reactive gem-dibromoacetyl group with a biologically relevant difluorophenyl moiety suggests that this compound could provide efficient synthetic routes to novel heterocyclic compounds and other complex molecules with potential applications in pharmaceutical and materials science research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₄Br₂F₂O |

| Molecular Weight | 313.92 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| CAS Number | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2F2O |

|---|---|

Molecular Weight |

313.92 g/mol |

IUPAC Name |

2,2-dibromo-1-(2,4-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |

InChI Key |

LXQNJYXBCWJMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Pathways for 2,2 Dibromo 2 ,4 Difluoro Acetophenone

Strategies for Carbon-Bromine Bond Formation in Acetophenones

α-Bromination Techniques and Their Selectivity

The α-bromination of acetophenones is a well-established transformation in organic synthesis. The reactivity of the α-position is enhanced by the electron-withdrawing nature of the carbonyl group, which facilitates the formation of an enol or enolate intermediate that readily reacts with electrophilic bromine sources. For the synthesis of 2,2-Dibromo-2',4'-difluoro-acetophenone, the key challenge lies in achieving selective dibromination at the α-carbon.

The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the two fluorine atoms in 2',4'-difluoroacetophenone (B1293509), facilitates α-bromination reactions. nih.gov These groups enhance the acidity of the α-protons, making the formation of the enolate intermediate more favorable. nih.gov

Various brominating agents can be employed for this purpose, with selectivity often dictated by the reaction conditions. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). Acid-catalyzed bromination with Br₂ typically proceeds through an enol intermediate. The attachment of an electron-withdrawing group to the benzene ring can accelerate the rate of these reactions. nih.gov

For the synthesis of α-bromoacetophenones, including those with electron-withdrawing substituents, methods utilizing N-bromosuccinimide (NBS) as the bromine source are frequently employed. nih.gov The reaction can be catalyzed by various acids or other promoters.

Achieving dibromination requires careful control of stoichiometry and reaction conditions. While specific protocols for the dibromination of 2',4'-difluoroacetophenone are not extensively detailed in readily available literature, general methods for the α,α-dibromination of acetophenones can be adapted. These methods often involve using an excess of the brominating agent under conditions that favor the second bromination step.

Table 1: Comparison of α-Bromination Reagents for Acetophenones

| Reagent | Catalyst/Conditions | Selectivity | Advantages | Disadvantages |

| Br₂ | Acid (e.g., HBr, AcOH) | Can lead to mono- or polybromination depending on stoichiometry. | Readily available and inexpensive. | Highly corrosive and toxic, produces HBr as a byproduct. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), light, or radical initiator | Can be selective for mono- or dibromination. | Easier to handle than Br₂, byproduct (succinimide) is often easily removed. | Can be thermally unstable and incompatible with some solvents. nih.gov |

| Pyridine hydrobromide perbromide | Acetic acid | Generally provides good yields for monobromination. nih.gov | Solid, stable, and easy-to-handle reagent. | May require elevated temperatures. |

| Electrochemical Bromination | In situ generation of bromonium ions from NH₄Br | Can be highly selective for monobromination. lookchem.comresearchgate.net | Greener approach, avoids handling of hazardous bromine. | Requires specialized electrochemical setup. |

Aromatic Bromination Strategies on Fluoroacetophenone Scaffolds

While the target molecule, this compound, is brominated at the α-position, understanding the potential for aromatic bromination is crucial for ensuring selectivity. Electrophilic aromatic substitution reactions, such as bromination, on the difluorinated phenyl ring of 2',4'-difluoroacetophenone would be influenced by the directing effects of the fluorine and acetyl substituents.

Both fluorine and the acetyl group are deactivating towards electrophilic aromatic substitution, making the ring less reactive than benzene. Fluorine is an ortho-, para-director, while the acetyl group is a meta-director. The combined effect of these substituents would direct incoming electrophiles to specific positions on the aromatic ring. However, due to the deactivating nature of the ring, harsh reaction conditions would likely be required for aromatic bromination, which could potentially lead to side reactions.

Strategies to achieve selective aromatic bromination often involve the use of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, in conjunction with elemental bromine. The choice of solvent can also influence the regioselectivity of the reaction.

Fluorination Methodologies for Acetophenone (B1666503) Derivatives

The synthesis of this compound commences with a precursor that already contains the difluorinated aromatic ring. Therefore, the key fluorination methodologies are those employed in the synthesis of the 2',4'-difluoroacetophenone starting material.

Aromatic Fluorination Approaches in Difluoroacetophenone Synthesis

The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods. Direct fluorination with elemental fluorine (F₂) is highly exothermic and often lacks selectivity, making it less suitable for the synthesis of fine chemicals. More controlled and widely used methods include:

Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For the synthesis of a difluoroacetophenone, a diaminobenzophenone precursor could potentially be used, though this may present challenges with regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): In activated aromatic systems, a leaving group (such as a nitro or chloro group) can be displaced by a fluoride (B91410) ion. This approach is particularly effective when the ring is substituted with strong electron-withdrawing groups.

Modern Catalytic Fluorination: Recent advances have led to the development of palladium- and copper-catalyzed methods for the fluorination of arylboronic acids, aryl triflates, and other precursors using fluoride sources like KF or AgF. organic-chemistry.orgnih.gov These methods offer milder reaction conditions and broader functional group tolerance. For instance, arylboronate esters can be converted to aryl fluorides using a copper-mediating system. nih.gov

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be approached from both convergent and divergent perspectives, depending on the desired scope and efficiency of the synthetic route.

Multi-Step Synthetic Sequences from Simpler Precursors

A practical and common approach to synthesizing this compound is through a multi-step linear sequence starting from readily available precursors. A plausible synthetic route would involve:

Synthesis of 2',4'-Difluoroacetophenone: A key starting material is 2',4'-difluoroacetophenone. One documented method for its preparation involves the reaction of 2,4-difluoroaniline (B146603) with acetaldoxime (B92144) and copper sulfate. google.com This multi-step process begins with the diazotization of 2,4-difluoroaniline, followed by a reaction sequence that ultimately yields the desired acetophenone.

α,α-Dibromination of 2',4'-Difluoroacetophenone: The final step would be the selective dibromination of the methyl group of 2',4'-difluoroacetophenone. This transformation would likely be achieved by treating the ketone with two or more equivalents of a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalyst, or elemental bromine under acidic conditions. The reaction conditions would need to be carefully optimized to favor dibromination and minimize potential side reactions, such as monobromination or aromatic bromination.

Table 2: Plausible Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,4-Difluoroaniline | 1. NaNO₂, H₂SO₄, -5 to 5 °C2. Acetaldoxime, CuSO₄, Acetic Acid, 15-20 °C then 30-40 °C | 2',4'-Difluoroacetophenone |

| 2 | 2',4'-Difluoroacetophenone | e.g., 2.2 eq. NBS, catalyst (e.g., p-TsOH), solvent (e.g., CCl₄), reflux | This compound |

From a divergent synthesis perspective, 2',4'-difluoroacetophenone can serve as a common intermediate for the synthesis of a library of halogenated derivatives. By varying the halogenating agent (e.g., NBS, NCS, NIS) and the stoichiometry, one could potentially synthesize mono- and di-halogenated analogs at the α-position. Further derivatization of the carbonyl group or the aromatic ring could lead to a diverse set of compounds from a single precursor.

Evaluation of Overall Synthetic Efficiency and Step Economy

The primary challenge lies in achieving selective and complete α,α-dibromination. The reaction must be driven past the mono-brominated intermediate, 2-Bromo-2',4'-difluoroacetophenone, without promoting undesirable side reactions, such as bromination of the aromatic ring. The electron-withdrawing nature of the fluorine atoms on the phenyl ring deactivates it towards electrophilic aromatic substitution, which inherently aids in directing the bromination to the acetyl side-chain. zenodo.org

Efficiency is often measured by the final isolated yield of the purified dibromo product. Key to maximizing this yield is the careful control of stoichiometry, typically requiring slightly more than two equivalents of the brominating agent to ensure full conversion. Methods utilizing reagents like molecular bromine or N-Bromosuccinimide (NBS) are common, with the choice often depending on factors of cost, safety, and ease of handling. zenodo.orgshodhsagar.com The reaction's efficiency is also tied to the work-up procedure, which must effectively separate the desired product from any remaining starting material, the mono-bromo intermediate, and excess reagents.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing the synthesis of this compound involves the systematic adjustment of multiple variables to maximize yield and purity. The outcome of the bromination of acetophenones is determined by factors including the bromine source, catalyst presence and concentration, solvent, and temperature. researchgate.net For α-bromination, the critical mechanistic step is the enolization of the ketone, a process that is often facilitated by an acid catalyst. zenodo.org

Temperature control is crucial; while higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of impurities. Conversely, reactions at very low temperatures (e.g., 0-5 °C) can enhance selectivity but may require significantly longer reaction times or more potent catalytic systems to achieve a reasonable conversion rate. zenodo.org The choice of brominating agent is another key optimization parameter. While elemental bromine is effective, concerns about its hazardous nature have led to the increased use of alternatives like NBS, which is a solid and easier to handle. shodhsagar.com

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the α-bromination of acetophenones, influencing reaction rates, yields, and selectivity by mediating the stability of intermediates and transition states. While studies specifically detailing this compound are limited, extensive research on the bromination of acetophenone provides directly applicable principles.

Polar aprotic solvents like acetonitrile (B52724) are frequently used. They are effective at solvating the reaction intermediates without interfering with the mechanism, often leading to good yields. shodhsagar.com Halogenated solvents such as dichloromethane (B109758) and carbon tetrachloride are also common choices, providing a non-reactive medium that facilitates smooth reactions with excellent selectivity for the desired α-bromo products. researchgate.netacs.org In some methodologies, protic solvents like methanol (B129727) and acetic acid are employed, particularly in acid-catalyzed reactions where they can participate in the enolization step. zenodo.orglookchem.com The use of methanol with molecular bromine and catalytic hydrochloric acid has been shown to be effective for selective side-chain bromination. zenodo.org The optimal solvent is ultimately determined by the specific combination of the substrate, brominating agent, and catalyst.

The following table summarizes the observed effects of various solvents on the α-bromination of acetophenone, a model for the synthesis of the title compound.

| Solvent | Typical Brominating Agent(s) | Observed Effects on Yield and Selectivity | Reference |

|---|---|---|---|

| Acetonitrile (CH₃CN) | NBS, NH₄Br (electrochemical) | Performs well in electrochemical bromination and is a common choice for NBS reactions, often requiring a catalyst for high conversion. shodhsagar.comlookchem.com | lookchem.com, shodhsagar.com |

| Dichloromethane (CH₂Cl₂) | Br₂, NBS | Often identified as an excellent choice, proceeding smoothly with high selectivity for mono- and di-bromo products with minimal side reactions. researchgate.netquora.com | researchgate.net, quora.com |

| Methanol (CH₃OH) | Br₂ | Used in acid-catalyzed bromination to facilitate enolization, leading to good yields of side-chain brominated products. zenodo.org | zenodo.org |

| Carbon Tetrachloride (CCl₄) | Br₂ | A traditional non-polar solvent used for photochemical bromination studies. acs.org | acs.org |

| Acetic Acid (CH₃COOH) | Br₂ | Acts as both a solvent and a catalyst, promoting enolization for α-bromination. lookchem.com | lookchem.com |

Ligand and Additive Design for Catalytic Transformations

Catalysis is central to optimizing the synthesis of this compound. The transformation relies on additives that facilitate the key enol or enolate formation. These are typically not complex ligand-metal systems but rather acid catalysts or solid supports that enhance reactivity and selectivity.

Protic acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are common additives. zenodo.orgshodhsagar.comlookchem.com They function by protonating the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the enol form. The enol is the nucleophilic species that attacks the electrophilic bromine source. Studies have shown that the choice of acid can impact reaction times and yields; for instance, in NBS brominations, p-TsOH and trifluoroacetic acid often give satisfactory results. shodhsagar.com

In addition to soluble acids, solid-supported catalysts and Lewis acids are also utilized. Lewis acids like aluminum chloride (AlCl₃) can coordinate to the carbonyl oxygen, activating the substrate towards enolization and subsequent bromination. researchgate.net Heterogeneous catalysts, such as silica (B1680970) gel or active aluminum oxide, offer the advantage of simplified post-reaction work-up, as the catalyst can be removed by simple filtration. researchgate.netresearchgate.net These solid supports can provide an active surface that facilitates the reaction between the acetophenone and the brominating agent.

Advanced Spectroscopic Elucidation and Structural Characterization of 2,2 Dibromo 2 ,4 Difluoro Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2,2-Dibromo-2',4'-difluoro-acetophenone is expected to exhibit distinct signals corresponding to the aromatic protons. The dibromomethyl proton, being a single proton attached to a carbon bearing two bromine atoms, would likely appear as a singlet in the downfield region of the spectrum due to the strong deshielding effect of the adjacent carbonyl group and the two bromine atoms.

The aromatic region of the spectrum is predicted to be more complex due to the presence of the fluorine substituents and the resulting spin-spin couplings. The proton ortho to the carbonyl group (H-6') is expected to be the most deshielded aromatic proton. The proton meta to the carbonyl group and ortho to a fluorine atom (H-5') will also be shifted downfield. The proton ortho to the other fluorine atom (H-3') will be the most shielded of the aromatic protons. The coupling patterns will be intricate, showing couplings to both neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.90 - 8.10 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 6.0, J(H,H) ≈ 2.5 | H-6' |

| ~7.00 - 7.20 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | H-5' |

| ~6.80 - 7.00 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | H-3' |

| ~6.50 | s | - | -CHBr₂ |

Note: The predicted chemical shifts and coupling constants are based on the analysis of related compounds and established substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal due to its hybridization and proximity to the electronegative oxygen atom. The carbon of the dibromomethyl group will also be significantly deshielded by the two bromine atoms.

The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine substituents and the acetyl group. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The other aromatic carbons will show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| ~185 - 195 | - | C=O |

| ~160 - 165 | d, ¹J(C,F) ≈ 250 Hz | C-2' |

| ~160 - 165 | d, ¹J(C,F) ≈ 250 Hz | C-4' |

| ~130 - 135 | d, ³J(C,F) ≈ 8 Hz | C-6' |

| ~115 - 120 | d, ²J(C,F) ≈ 20 Hz | C-5' |

| ~110 - 115 | dd, ²J(C,F) ≈ 20 Hz, ⁴J(C,F) ≈ 4 Hz | C-1' |

| ~105 - 110 | d, ²J(C,F) ≈ 25 Hz | C-3' |

| ~35 - 45 | - | -CHBr₂ |

Note: The predicted chemical shifts are based on the analysis of related compounds and established substituent effects. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the 2' and 4' positions of the phenyl ring. The chemical shifts of these signals will be influenced by the electronic effects of the acetyl group. Each fluorine signal will be split by the adjacent aromatic protons and potentially by the other fluorine atom, providing further structural information.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -100 to -110 | m | F-2' |

| ~ -105 to -115 | m | F-4' |

Note: The predicted chemical shifts are referenced to a standard (e.g., CFCl₃) and are based on typical values for fluorinated aromatic compounds. Actual experimental values may vary.

In 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space spin-spin couplings between the fluorine atom at the 2'-position and the protons of the acetyl group can be observed. This phenomenon arises when the interacting nuclei are in close proximity, regardless of the number of bonds separating them. The observation of such a coupling in this compound would provide strong evidence for a preferred conformation where the dibromomethyl group is oriented towards the 2'-fluorine atom.

Studies on related 2'-fluoroacetophenones have shown that the s-trans conformation, where the carbonyl oxygen is anti-periplanar to the C1'-C2' bond, is often favored. This arrangement brings the acetyl group's side chain into close proximity with the 2'-fluorine, facilitating through-space coupling. The magnitude of this coupling constant can provide insights into the internuclear distance and the conformational dynamics of the molecule. The repulsion between the electronegative fluorine and oxygen atoms may destabilize the s-cis conformer, making the s-trans conformer the predominant species in solution. acs.orgrsc.org

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent band will be the carbonyl (C=O) stretching vibration, which is typically strong and sharp. The position of this band is sensitive to the electronic effects of the substituents. The presence of the electron-withdrawing bromine atoms on the alpha-carbon is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted acetophenone.

Other significant absorptions will include the C-F stretching vibrations of the fluorinated aromatic ring and the C-Br stretching vibrations of the dibromomethyl group. The aromatic C-H stretching and C=C bending vibrations will also be present in their characteristic regions.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1700 - 1720 | Strong | C=O Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1300 - 1100 | Strong | C-F Stretch |

| ~700 - 500 | Medium to Strong | C-Br Stretch |

Note: The predicted absorption ranges are based on characteristic frequencies for the respective functional groups and may vary depending on the specific molecular environment.

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a valuable tool, complementary to infrared (IR) spectroscopy, for analyzing the vibrational modes of a molecule. While no specific FT-Raman spectrum for this compound has been reported in the reviewed literature, analysis of the closely related compound 2',4'-difluoroacetophenone (B1293509) provides insight into the expected spectral features. fluoromart.comsigmaaldrich.com

The FT-Raman spectrum of 2',4'-difluoroacetophenone has been experimentally recorded. nih.gov The key vibrational modes would include contributions from the difluorinated phenyl ring, the carbonyl group (C=O), and the methyl group. For this compound, the spectrum would be significantly more complex due to the presence of two bromine atoms on the α-carbon.

Expected characteristic Raman bands for this compound would include:

Carbonyl (C=O) Stretching: This band is typically strong in the Raman spectrum of ketones and would be expected in the 1680-1715 cm⁻¹ region. The electronegative bromine and fluorine atoms would influence its precise position.

Aromatic C-C Stretching: Multiple bands between 1400 cm⁻¹ and 1620 cm⁻¹ would arise from the stretching vibrations of the difluorophenyl ring.

C-Br Stretching: Vibrations associated with the carbon-bromine bonds would appear at lower frequencies, typically in the 500-700 cm⁻¹ range. These might be weak in the Raman spectrum.

C-F Stretching: The carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Ring Breathing Modes: A characteristic symmetric vibration of the phenyl ring, often a strong band in the Raman spectrum, would be observed around 1000 cm⁻¹.

The table below presents a hypothetical assignment of major vibrational frequencies for this compound, based on known data for similar acetophenone derivatives.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Carbonyl (C=O) Stretch | 1690-1715 | Strong |

| Aromatic C=C Stretch | 1580-1620 | Strong |

| Aromatic C=C Stretch | 1400-1500 | Medium |

| C-F Stretch | 1100-1300 | Medium |

| Phenyl Ring Breathing | 990-1010 | Strong |

| C-Br Stretch | 500-700 | Weak-Medium |

Correlation of Experimental and Computational Vibrational Frequencies

To achieve a precise assignment of vibrational modes, researchers often correlate experimental IR and Raman data with theoretical frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). While such a study has not been published for this compound, the methodology is well-established for analogous halogenated acetophenones like 2-bromo-4-chloroacetophenone and 2,4'-dibromoacetophenone. researchgate.net

The process involves:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Scaling: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are scaled using empirical scaling factors to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode, enabling unambiguous assignment of the spectral bands.

For this compound, DFT calculations would be crucial for distinguishing the complex vibrational modes arising from the heavily substituted structure and for accurately assigning the C-Br and C-F stretching and deformation modes.

The following table illustrates a sample correlation for a related compound, 2-bromo-4-chloroacetophenone, showing how theoretical data aids in the assignment of experimental bands.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment (based on PED) |

| 1685 | 1680 | C=O Stretch |

| 1587 | 1585 | Aromatic C=C Stretch |

| 1278 | 1275 | In-plane C-H Bend |

| 619 | 615 | C-Cl Stretch |

| 515 | 510 | C-Br Stretch |

Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry - HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. No HRMS data has been published for this compound.

The theoretical exact mass of this compound (C₈H₅Br₂F₂O) can be calculated. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M]⁺. The pattern would show three peaks in an approximate ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively. HRMS would be able to resolve these peaks and confirm their exact masses, providing unambiguous confirmation of the presence of two bromine atoms.

Electron ionization (EI) mass spectrometry of the related compound 2-bromoacetophenone (B140003) (phenacyl bromide) shows primary fragmentation pathways that can serve as a model. nist.govnih.gov The major fragments observed for phenacyl bromide are:

[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, formed by the loss of the •CH₂Br radical. This is often the base peak.

[C₆H₅]⁺ (m/z 77): The phenyl cation, formed by the subsequent loss of CO from the benzoyl cation.

For this compound, analogous fragmentation would be expected. The primary fragmentation would likely involve the cleavage of the C-C bond between the carbonyl group and the dibromomethyl group.

| Ion Fragment | Proposed Structure | Expected m/z (for ⁷⁹Br) |

| [M]⁺ | [F₂C₆H₃COCHBr₂]⁺ | 311.85 |

| [M-Br]⁺ | [F₂C₆H₃COCHBr]⁺ | 232.95 |

| [F₂C₆H₃CO]⁺ | 2,4-difluorobenzoyl cation | 141.01 |

| [F₂C₆H₃]⁺ | 2,4-difluorophenyl cation | 113.02 |

| [CHBr₂]⁺ | Dibromomethyl cation | 170.84 |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformational Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions.

There are no published crystal structures for this compound. However, the structure of the parent compound, 2',4'-difluoroacetophenone, has been characterized by single-crystal X-ray diffractometry. fluoromart.com Such an analysis for the target compound would definitively establish:

Molecular Conformation: The dihedral angle between the plane of the carbonyl group and the plane of the difluorophenyl ring.

Bond Parameters: The precise lengths of the C-F, C-Br, C=O, and various C-C bonds, which are influenced by the electronic effects of the halogen substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any non-covalent interactions such as halogen bonding (C-Br•••O or C-F•••O) or π-π stacking, which govern the solid-state properties of the compound.

Based on studies of other halogenated acetophenones, it would be expected that the acetophenone moiety is largely planar, though steric hindrance from the two bulky bromine atoms might introduce some torsion.

| Parameter | Information Yielded |

| Unit Cell Dimensions | Volume and symmetry of the repeating crystal lattice unit. |

| Space Group | The symmetry elements present within the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Br, C-F). |

| Bond Angles | Angles between three connected atoms (e.g., O=C-C, Br-C-Br). |

| Torsion Angles | Dihedral angle describing the rotation around the C(aryl)-C(carbonyl) bond. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions like halogen bonds. |

Computational and Quantum Chemical Investigations of 2,2 Dibromo 2 ,4 Difluoro Acetophenone

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT calculations are fundamental to understanding the structural and electronic nature of a molecule.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational method. dergipark.org.tr A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, or phenyl ring deformations, providing a detailed understanding of the molecule's vibrational properties. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Correlation with Experimental Data (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C) for a given molecular structure. dergipark.org.tr These predicted shifts are then compared with experimentally obtained NMR spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into solvent effects or dynamic processes not captured by the gas-phase theoretical model. dergipark.org.tr

Computational Thermodynamics and Energetic Stability of Conformers

Computational methods can be used to calculate key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net This information is particularly useful when a molecule has multiple stable conformers. By comparing the Gibbs free energies of different conformers, their relative populations at a given temperature can be determined, providing insight into the molecule's thermodynamic stability and conformational preferences. dergipark.org.tr

Due to the absence of specific published data for 2,2-Dibromo-2',4'-difluoro-acetophenone, the detailed tables and specific research findings required to populate these sections could not be generated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectral Predictions

A comprehensive understanding of the electronic properties and spectral behavior of this compound is crucial for predicting its photochemical reactivity and potential applications in materials science. Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method to investigate the excited-state properties of molecules, offering valuable insights into their electronic transitions and ultraviolet-visible (UV-Vis) absorption spectra. This section would typically detail the application of TD-DFT calculations to elucidate the electronic excitation energies, oscillator strengths, and major contributions of molecular orbitals to the electronic transitions of this compound.

The theoretical UV-Vis spectrum, derived from TD-DFT calculations, provides a prediction of the absorption maxima (λmax) which can be correlated with experimental spectroscopic data. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in this context. The energy difference between these orbitals is a key determinant of the electronic transition energies.

Detailed computational studies on analogous acetophenone (B1666503) derivatives have demonstrated the utility of TD-DFT in predicting their electronic spectra. For instance, investigations on related halogenated acetophenones often reveal that the lowest energy electronic transitions are predominantly of a π → π* or n → π* character, localized on the aromatic ring and the carbonyl group. The specific substitution pattern of bromine and fluorine atoms in this compound is expected to significantly influence the energies of the molecular orbitals and, consequently, the characteristics of its UV-Vis spectrum.

A typical TD-DFT investigation would involve optimizing the ground-state geometry of the molecule using a suitable functional and basis set. Subsequently, the vertical excitation energies and oscillator strengths for a number of the lowest singlet-singlet electronic transitions would be calculated. The results of such calculations are commonly presented in a tabular format, detailing the excitation energy (in eV), the corresponding wavelength (in nm), the oscillator strength (a dimensionless quantity indicating the intensity of the transition), and the molecular orbital contributions to each transition.

However, a thorough search of the current scientific literature reveals a lack of specific experimental or computational studies focused on the TD-DFT analysis of this compound. While the methodology is well-established for similar compounds, the explicit data pertaining to the electronic excitations and predicted UV-Vis spectrum for this particular molecule are not available. Therefore, the presentation of detailed research findings and specific data tables for this compound is not possible at this time. Future computational research would be necessary to generate this valuable data, which would be instrumental in characterizing the photophysical properties of this compound.

Mechanistic Insights into Reactions Involving 2,2 Dibromo 2 ,4 Difluoro Acetophenone and Its Analogues

Reaction Kinetics and Determination of Rate-Determining Steps

The kinetics of reactions involving α-halo ketones are highly dependent on the reaction type, such as nucleophilic substitution or enolization-based reactions.

For nucleophilic substitution reactions (SN2) , where a nucleophile attacks the α-carbon and displaces a bromide ion, the reaction is typically bimolecular. libretexts.orglibretexts.org The rate of the reaction depends on the concentration of both the α-halo ketone substrate and the nucleophile. youtube.com The rate law for such a process can be expressed as:

Rate = k[α-haloacetophenone][Nucleophile]

This second-order kinetic profile indicates that the rate-determining step (RDS) is the single, concerted step in which the nucleophile attacks the electrophilic α-carbon at the same time the carbon-bromine bond is broken. libretexts.orgyoutube.com The high reactivity of α-halo ketones in SN2 displacements is well-documented and is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. nih.gov

In base- or acid-catalyzed reactions that proceed through an enol or enolate intermediate, the rate-determining step is often the formation of this intermediate. libretexts.org For instance, in acid-catalyzed halogen exchange or deuterium (B1214612) incorporation at the α-position, kinetic studies have shown that the reaction rate is independent of the concentration and type of halogen. libretexts.orglibretexts.org This suggests that the slow step is the tautomerization of the ketone to its enol form. libretexts.org

The rate equation for such a process is:

Rate = k[α-haloacetophenone][H+]

This kinetic data is crucial as it implies that any subsequent reaction of the enol with an electrophile is a fast step. libretexts.org

| Reaction Type | Typical Rate Law | Inferred Rate-Determining Step (RDS) |

| SN2 Substitution | Rate = k[Substrate][Nucleophile] | Bimolecular collision of nucleophile and substrate youtube.com |

| Acid-Catalyzed Enolization | Rate = k[Substrate][H+] | Protonation of carbonyl and deprotonation of α-carbon to form the enol libretexts.org |

| Base-Catalyzed Enolization | Rate = k[Substrate][Base] | Deprotonation of α-carbon to form the enolate |

Transition State Analysis and Elucidation of Reaction Pathways

Understanding the reaction pathways of 2,2-dibromo-2',4'-difluoroacetophenone requires an analysis of its potential transition states, which are typically investigated using computational chemistry methods. up.ac.za The molecule offers several sites for nucleophilic attack, primarily the electrophilic carbonyl carbon and the α-carbon bearing the two bromine atoms. nih.gov

Pathway A: Nucleophilic attack at the α-carbon (SN2) In this pathway, a nucleophile directly displaces one of the bromide ions. The transition state for an SN2 reaction involves the formation of a trigonal bipyramidal geometry at the α-carbon, where the nucleophile and the leaving group are in apical positions. libretexts.org Computational modeling of analogous systems helps in calculating the activation energy for this state. up.ac.za The electron-withdrawing 2',4'-difluorophenyl group is expected to stabilize this transition state by induction, thereby increasing the reaction rate compared to non-fluorinated analogues.

Pathway B: Nucleophilic attack at the carbonyl carbon This pathway involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is a common pathway for reactions with strong, non-basic nucleophiles. The subsequent steps can vary; for example, the intermediate could be protonated to form an alcohol, or it could trigger a rearrangement.

One notable reaction pathway for α-halo ketones upon treatment with a strong base is the Favorskii rearrangement . This reaction proceeds through a cyclopropanone (B1606653) intermediate formed after the enolate attacks the α-carbon, displacing the halide. For a gem-dihalo ketone, this could lead to the formation of an α,β-unsaturated carboxylic acid derivative after the ring opens.

Computational tools like Density Functional Theory (DFT) are essential for elucidating these pathways. up.ac.za By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, characterizing the transition states and intermediates along the way. ucsb.edu

Influence of Halogen Substituents on Reactivity and Selectivity

The halogen substituents on 2,2-dibromo-2',4'-difluoroacetophenone have a profound influence on its chemical reactivity and the selectivity of its transformations.

α-Bromo Substituents : The two bromine atoms at the α-position serve two primary roles. First, they are good leaving groups in nucleophilic substitution reactions. libretexts.org Second, their strong inductive electron-withdrawing effect increases the acidity of any α-hydrogens (if present) and enhances the electrophilicity of both the α-carbon and the carbonyl carbon. nih.gov In comparison to α-chloro ketones, α-bromo ketones are generally more reactive in SN2 reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Aromatic Fluoro Substituents : The fluorine atoms at the 2' and 4' positions of the phenyl ring are highly electronegative and exert a powerful electron-withdrawing effect through both induction (-I) and resonance (-M, though weaker). This deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly increases the electrophilicity of the entire acetophenone (B1666503) system. This effect makes the carbonyl carbon in 2,2-dibromo-2',4'-difluoroacetophenone a harder electrophile and the α-carbon more susceptible to nucleophilic attack compared to its non-fluorinated analogue.

The combined electronic effects of the four halogen atoms make this compound a highly reactive electrophile.

| Halogen Substituent | Position | Primary Electronic Effect | Impact on Reactivity |

| Bromine (x2) | α-carbon | Inductive withdrawal (-I) | Increases electrophilicity of Cα and C=O; acts as a good leaving group. |

| Fluorine (x2) | 2', 4' (Aromatic Ring) | Inductive withdrawal (-I) | Potentiates the electrophilicity of the entire carbonyl system. |

Stereochemical Considerations and Enantioselective Approaches

Reactions involving 2,2-dibromo-2',4'-difluoroacetophenone present interesting stereochemical questions, particularly if one of the bromine atoms is substituted to create a new stereocenter at the α-position.

If a reaction proceeds through an SN2 mechanism, it will occur with an inversion of configuration at the α-carbon. However, since the starting material is achiral, a direct substitution of one bromine atom will result in a racemic mixture unless a chiral reagent or catalyst is employed.

If the reaction proceeds via an enol or enolate intermediate, the planarity of this intermediate leads to the loss of any pre-existing stereochemical information at the α-carbon. libretexts.org The subsequent attack of an electrophile can occur from either face of the planar enol, typically resulting in a racemic mixture of the two possible enantiomers.

Achieving enantioselectivity in reactions involving this substrate would require an external source of chirality. This can be accomplished through several strategies:

Chiral Nucleophiles : Using a nucleophile that is itself chiral can lead to diastereomeric transition states with different energies, potentially favoring the formation of one enantiomer over the other.

Chiral Catalysts : A chiral Lewis acid or a phase-transfer catalyst could coordinate to the substrate, creating a chiral environment that directs the incoming nucleophile to one face of the molecule.

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate could provide steric hindrance that forces a reagent to attack from a specific direction.

While these are established principles in asymmetric synthesis, specific enantioselective methods developed for 2,2-dibromo-2',4'-difluoroacetophenone have not been reported. The development of such methodologies remains a target for synthetic organic chemists aiming to produce enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Applications As a Building Block in Complex Organic Synthesis and Chemical Transformations

Precursor in the Synthesis of Diverse Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a compound's biological properties. bldpharm.com While specific examples utilizing 2,2-Dibromo-2',4'-difluoroacetophenone are scarce, its structure is primed for the synthesis of other valuable fluorinated compounds.

A primary potential transformation for gem-dibromo alkanes is a double dehydrohalogenation reaction. pearson.com When treated with a strong base, 2,2-Dibromo-2',4'-difluoroacetophenone could undergo a twofold elimination of hydrogen bromide to yield a terminal alkyne, specifically (2,4-difluorophenyl)ethynone. This resulting ynone is a highly useful intermediate, serving as a precursor for the synthesis of heterocycles, fluorinated polymers, and other complex molecular architectures through reactions like cycloadditions and nucleophilic additions.

Table 1: Potential Fluorinated Compounds Derived from 2,2-Dibromo-2',4'-difluoroacetophenone

| Starting Material | Reagents/Conditions | Potential Product Class | Significance |

|---|---|---|---|

| 2,2-Dibromo-2',4'-difluoroacetophenone | Strong Base (e.g., fused KOH) | Terminal Alkynes (Ynones) | Precursors for heterocycles, polymers |

| 2,2-Dibromo-2',4'-difluoroacetophenone | Reducing Agents | α-Bromo- or de-halogenated acetophenones | Access to other synthetic pathways |

Role in the Synthesis of Acetophenone (B1666503) Derivatives with Tunable Reactivity

The reactivity of the 2,2-dibromo-2',4'-difluoroacetophenone scaffold can be modulated to generate a variety of acetophenone derivatives. The two bromine atoms on the α-carbon are electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl carbon. This makes the carbonyl group highly susceptible to attack by nucleophiles. Subsequent chemical manipulation of the bromine atoms allows for the synthesis of acetophenones with tailored reactivity. For instance, selective reduction could yield the corresponding α-bromoacetophenone or the parent 2',4'-difluoroacetophenone (B1293509), each of which serves as a starting point for different synthetic routes, including the synthesis of various N, S, and O-heterocycles. mdpi.com

Utilization in the Construction of Polyfunctionalized Molecular Scaffolds

The presence of multiple reactive centers makes 2,2-Dibromo-2',4'-difluoroacetophenone an ideal candidate for constructing polyfunctionalized molecular scaffolds. The molecule possesses three key points for chemical modification:

The electrophilic carbonyl carbon.

The carbon atom bearing two bromine atoms, which can undergo substitution or elimination.

The difluorinated aromatic ring, which can participate in nucleophilic aromatic substitution or directed metallation reactions.

This trifecta of reactivity allows for sequential or one-pot reactions to build complex structures. For example, an initial reaction at the carbonyl group with an organometallic reagent could be followed by a base-induced elimination of the dibromomethyl group to form an alkyne, which can then undergo further functionalization. This strategic approach enables the efficient assembly of molecules with diverse functional groups and three-dimensional complexity.

Derivatization Strategies for Enhanced Analytical Detection and Chemical Modification

In analytical chemistry, derivatization is often employed to enhance the detection of molecules that lack strong chromophores or are otherwise difficult to analyze. nih.gov While specific derivatization protocols for 2,2-Dibromo-2',4'-difluoroacetophenone are not established, general methods for ketones are applicable. The carbonyl group can react with various derivatizing agents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form highly colored hydrazones that can be easily quantified by UV-Vis spectroscopy.

For chemical modification, the bromine atoms serve as handles for introducing other functionalities. For example, reaction with nucleophiles like thiols or amines could potentially lead to substitution products, although such reactions would compete with base-induced elimination. These derivatization strategies not only aid in detection but also open pathways to new classes of modified compounds.

Participation in Advanced Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is central to organic synthesis. lookchem.com 2,2-Dibromo-2',4'-difluoroacetophenone is a substrate with potential roles in several key C-C bond-forming reactions, primarily through the reactivity of its carbonyl group.

Grignard and other organometallic reagents are potent nucleophiles that readily attack the electrophilic carbon of a carbonyl group. masterorganicchemistry.com The reaction of 2,2-Dibromo-2',4'-difluoroacetophenone with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic addition to the carbonyl, forming a tertiary halohydrin salt intermediate. rsc.orgsaskoer.ca Subsequent workup would yield a tertiary alcohol.

However, the presence of the two bromine atoms on the adjacent carbon introduces complexity. The initial adduct could undergo further transformations, such as rearrangement or elimination, depending on the reaction conditions and the nature of the Grignard reagent. The reaction of α,α'-dibromo ketones with certain organocopper reagents has been shown to be a method for the α-alkylation of ketones, suggesting another potential reaction pathway. acs.org

Table 2: Predicted Reactions with Organometallic Reagents

| Reagent Type | Expected Initial Product | Potential Subsequent Products |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary halohydrin salt | Tertiary alcohol, rearranged products |

| Organolithium Reagent (R-Li) | Tertiary halohydrin salt | Tertiary alcohol, elimination products |

The aldol (B89426) reaction is a fundamental method for forming carbon-carbon bonds by combining two carbonyl compounds. wikipedia.org In a typical aldol reaction, a base is used to deprotonate the α-carbon of one carbonyl compound to form an enolate, which then acts as a nucleophile.

2,2-Dibromo-2',4'-difluoroacetophenone cannot act as the enolate component in an aldol reaction because it lacks α-hydrogens for deprotonation. However, it can potentially serve as the electrophilic partner, accepting an enolate from another ketone or aldehyde. The strong electron-withdrawing effect of the two bromine atoms and the difluorophenyl ring would make its carbonyl carbon highly electrophilic and thus reactive toward an enolate. The resulting β-hydroxy-α,α-dibromo ketone adduct would be a highly functionalized product, poised for further synthetic transformations. nih.gov

Palladium-Catalyzed Cross-Coupling and α-Arylation Reactions

Information regarding the application of 2,2-Dibromo-2',4'-difluoroacetophenone in palladium-catalyzed cross-coupling and α-arylation reactions is not available in the reviewed scientific literature. While palladium catalysis is a widely employed method for the formation of carbon-carbon and carbon-heteroatom bonds with various organohalides, specific studies involving 2,2-Dibromo-2',4'-difluoroacetophenone as a substrate for these transformations have not been reported.

Consequently, no data tables or detailed research findings on reaction conditions, catalyst systems, or product yields for the palladium-catalyzed reactions of this specific compound can be provided.

Future Directions and Emerging Research Avenues for 2,2 Dibromo 2 ,4 Difluoro Acetophenone Research

Development of Novel and Sustainable Synthetic Routes

The current synthesis of halogenated acetophenones often relies on traditional methods that may involve harsh reagents and generate significant waste. The future of synthesizing 2,2-Dibromo-2',4'-difluoroacetophenone will likely focus on "green chemistry" principles to enhance sustainability. mdpi.com Key areas of development are expected to include:

Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems that use safer bromine sources. This could involve the development of novel catalysts that can efficiently perform the dibromination of the α-carbon of 2',4'-difluoroacetophenone (B1293509).

Solvent-Free and Alternative Solvent Conditions: Research into solid-state reactions or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis. mdpi.comresearchgate.net Solvent-free halogenation of acetophenone (B1666503) derivatives has already shown promise as a sustainable chemical practice. mdpi.com

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and consistency. pharmasalmanac.com Developing a continuous flow synthesis for 2,2-Dibromo-2',4'-difluoroacetophenone would represent a major step towards its efficient and safer industrial production. This approach is particularly beneficial for managing exothermic reactions, which are common in halogenations. cetjournal.itcetjournal.it

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods for the halogenation of acetophenones could offer milder reaction conditions and unique selectivities. researchgate.net

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, higher atom economy, improved safety. | Development of novel, recyclable catalysts. |

| Solvent-Free/Alternative Solvents | Minimized environmental impact, potential for easier purification. | Exploration of ionic liquids, supercritical fluids, and solid-state reactions. |

| Flow Chemistry | Enhanced safety and scalability, improved process control. | Design of continuous reactors for multi-step synthesis. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of a renewable energy source. | Identification of suitable photocatalysts and reaction conditions. |

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For 2,2-Dibromo-2',4'-difluoroacetophenone, advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in several key areas:

Reactivity Mapping: DFT calculations can elucidate the electronic structure of the molecule, predicting the most likely sites for nucleophilic and electrophilic attack. chemrxiv.org This information is invaluable for designing new reactions and understanding reaction mechanisms. Studies on related halogenated acetophenones have already demonstrated the power of DFT in understanding their intermolecular interactions. nih.govresearchgate.net

Spectroscopic Characterization: Computational models can predict spectroscopic data (NMR, IR, etc.), aiding in the characterization of 2,2-Dibromo-2',4'-difluoroacetophenone and its derivatives.

Designing Novel Materials: By simulating the interactions of 2,2-Dibromo-2',4'-difluoroacetophenone with other molecules or surfaces, researchers can design new materials with specific properties. For example, its potential to form halogen bonds could be computationally explored for applications in crystal engineering and the design of liquid crystals.

Predicting Bioactivity: Computational docking studies could predict the interaction of this compound with biological targets, guiding its potential development in medicinal chemistry. The presence of halogens is known to influence the binding affinity of molecules to proteins. nih.gov

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Understanding of reaction pathways and electronic properties. |

| Molecular Docking | Medicinal Chemistry | Prediction of potential biological targets and binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Materials Science | Design of novel materials with tailored electronic and structural properties. |

Exploration of Novel Catalytic Transformations and Process Intensification

The rich functionality of 2,2-Dibromo-2',4'-difluoroacetophenone makes it an attractive substrate for a variety of catalytic transformations. Future research is expected to focus on developing new catalytic reactions that leverage its unique structure.

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be extended to this substrate.

Asymmetric Catalysis: The carbonyl group is a handle for asymmetric reduction or addition reactions, leading to the synthesis of chiral molecules. The development of catalysts for the enantioselective transformation of 2,2-Dibromo-2',4'-difluoroacetophenone could provide access to valuable chiral building blocks for the pharmaceutical industry.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring offers a more atom-economical approach to creating more complex molecules. acs.org

Process Intensification: Beyond flow chemistry, process intensification aims to combine multiple reaction and purification steps into a single, continuous process. mdpi.com For the synthesis and subsequent transformation of 2,2-Dibromo-2',4'-difluoroacetophenone, this could lead to significant reductions in cost, time, and environmental impact. cetjournal.itcetjournal.it

Integration into Supramolecular Assemblies or Nanoscience for Fundamental Studies (academic focus)

The unique electronic and structural features of 2,2-Dibromo-2',4'-difluoroacetophenone make it an interesting building block for fundamental research in supramolecular chemistry and nanoscience.

Supramolecular Chemistry: The fluorine and bromine atoms can participate in non-covalent interactions such as halogen bonding, which is a powerful tool for constructing complex, self-assembled supramolecular architectures. Studying the self-assembly of 2,2-Dibromo-2',4'-difluoroacetophenone could lead to new insights into these fundamental interactions.

Nanoscience: This compound could be used to functionalize the surface of nanoparticles, imparting specific properties to them. nih.gov For example, its aromatic and halogenated nature could be used to tune the electronic properties of metallic or semiconductor nanoparticles for applications in catalysis or sensing. mdpi.com The synthesis of functionalized acetophenones is a key step in the development of new porous materials. researchgate.net

| Research Area | Focus of Study | Potential Application |

| Supramolecular Chemistry | Halogen bonding and self-assembly. | Crystal engineering, development of novel liquid crystals. |

| Nanoscience | Surface functionalization of nanoparticles. | Catalysis, sensing, and electronic materials. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dibromo-2',4'-difluoro-acetophenone with high purity?

- Methodology :

- Direct Bromination : React 2',4'-difluoroacetophenone with bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C). Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Recrystallization in ethanol or methanol improves purity .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to minimize over-bromination by-products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- 1H/19F NMR : Confirm substitution patterns (e.g., integration ratios for aromatic protons, coupling constants for fluorine atoms) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₄Br₂F₂O; theoretical MW: 313.84 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Intermediate Synthesis : Serves as a precursor for fluorinated drug candidates, particularly kinase inhibitors or antimicrobial agents. The bromine atoms enable further functionalization via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How can contradictions in reported bromination yields be resolved under similar conditions?

- Root Causes : Variations in solvent polarity, brominating agent (Br₂ vs. NBS), or catalyst loading (e.g., FeCl₃ at 5% vs. 10%) .

- Resolution Strategy :

- Systematic DOE (Design of Experiments) to isolate critical parameters.

- Real-time monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Electronic Effects : The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). Ortho/para fluorine placement further directs reactivity .

- Case Study : In SN2 reactions, the 2',4'-difluoro motif reduces steric hindrance compared to bulkier substituents, improving reaction kinetics .

Q. What computational methods predict regioselectivity in bromination reactions of difluoroacetophenone derivatives?

- DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for bromination at different positions.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to identify preferred bromination sites .

Q. How can differential scanning calorimetry (DSC) assess the thermal stability of this compound?

- Protocol : Heat samples at 10°C/min under nitrogen. Analyze endothermic peaks for melting points and exothermic events for decomposition.

- Data Interpretation : A sharp melting endotherm (>150°C) indicates purity, while broad decomposition exotherms (>200°C) suggest instability under high-temperature reactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for bromination of 2',4'-difluoroacetophenone?

- Hypothesis : Divergent purity of starting materials or trace moisture in solvents (e.g., CH₂Cl₂) may deactivate Lewis acid catalysts .

- Validation :

- Replicate reactions under anhydrous conditions (molecular sieves) and compare yields.

- Use HPLC to quantify residual impurities in starting materials .

Methodological Tables

Table 1 : Comparison of Bromination Agents for 2',4'-Difluoroacetophenone Derivatives

| Agent | Solvent | Catalyst | Yield (%) | By-Products | Reference |

|---|---|---|---|---|---|

| Br₂ | CCl₄ | FeCl₃ | 72 | Di-brominated isomers | |

| NBS | CH₃CN | None | 65 | Succinimide residues | |

| DBDMH* | DCM | AlCl₃ | 81 | Minimal |

*1,3-Dibromo-5,5-dimethylhydantoin

Table 2 : Key Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation |

|---|---|---|

| 1H NMR | δ 7.85 (d, J=8.5 Hz, 1H) | Aromatic proton at position 6 |

| 19F NMR | δ -112.3 (m, 1F), -115.8 (m, 1F) | 2' and 4' fluorine positions |

| IR | 1702 cm⁻¹ (C=O), 615 cm⁻¹ (C-Br) | Functional group confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.